
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine
Overview
Description
3-(4-(Furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine, also known as Furazolidone, is an antimicrobial compound that has been used for the treatment of various infectious diseases. It is a synthetic nitrofuran derivative, which contains a nitrofuran moiety, a pyrazole ring and a propan-1-amine side chain. Furazolidone has been used for the treatment of gastrointestinal infections, such as bacterial and protozoal diarrhea, as well as urinary tract infections, since the 1970s. It is also known to have a wide range of other applications, including the treatment of cholera, typhoid fever, and other infectious diseases.
Scientific Research Applications
Synthesis and Chemical Transformations
Heterocyclic Compound Synthesis : Compounds with furan and pyrazole moieties serve as precursors in the synthesis of various heterocyclic compounds, including triazoles, oxadiazoles, and thiadiazoles, demonstrating their utility in creating pharmacologically relevant structures (El-Essawy & Rady, 2011).
Antioxidant Agent Synthesis : Furan and pyrazole derivatives have been synthesized and evaluated for their antioxidant activities, showcasing the potential of these compounds in developing treatments for oxidative stress-related disorders (Prabakaran, Manivarman, & Bharanidharan, 2021).
Multicomponent Domino Reactions : The use of furan and pyrazole derivatives in multicomponent domino reactions in aqueous media highlights their versatility in synthesizing densely functionalized compounds through environmentally friendly processes (Prasanna, Perumal, & Menéndez, 2013).
Biological Activities
Antimicrobial Activity : Chitosan Schiff bases synthesized from heteroaryl pyrazole derivatives exhibit significant antimicrobial activity, indicating the potential of furan and pyrazole-based compounds in addressing bacterial and fungal infections (Hamed et al., 2020).
Antitubercular Agents : Synthesis of furan-pyrazole derivatives for evaluation as antitubercular agents demonstrates the potential therapeutic applications of these compounds in combating tuberculosis (Bhoot, Khunt, & Parekh, 2011).
Anticancer Activities : The exploration of pyrazole derivatives for anticancer activities, particularly focusing on the synthesis and biological evaluation of these compounds, indicates their potential role in developing new cancer therapeutics (Zaki, Al-Gendey, & Abdelhamid, 2018).
properties
IUPAC Name |
3-[4-(furan-3-yl)pyrazol-1-yl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-3-1-4-13-7-10(6-12-13)9-2-5-14-8-9/h2,5-8H,1,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPBNGKNRVBOQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CN(N=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(furan-3-yl)-1H-pyrazol-1-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



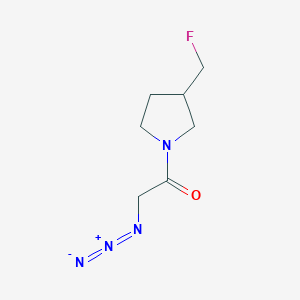
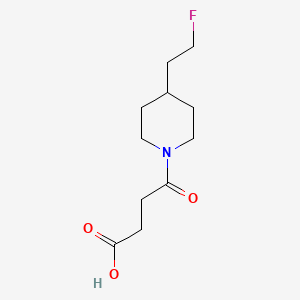


![4-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490923.png)
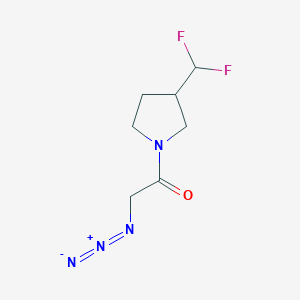

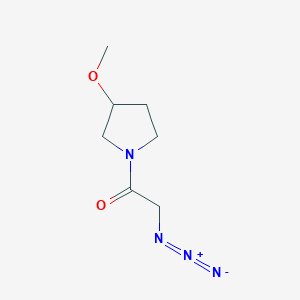
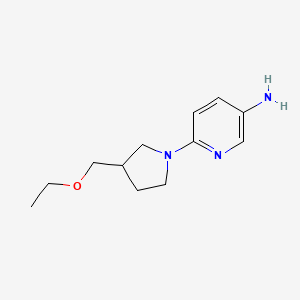

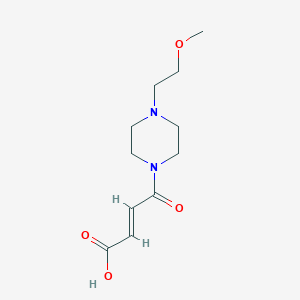
![3-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)propan-1-one](/img/structure/B1490935.png)
![3-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1490936.png)
![2-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-one](/img/structure/B1490937.png)